molecular formula C13H15BrClNO B5705821 1-(5-bromo-2-chlorobenzoyl)-4-methylpiperidine

1-(5-bromo-2-chlorobenzoyl)-4-methylpiperidine

Cat. No. B5705821
M. Wt: 316.62 g/mol
InChI Key: GFJGXMDKEMERHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-bromo-2-chlorobenzoyl)-4-methylpiperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-chlorobenzoyl)-4-methylpiperidine is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes, which could make it a potential drug candidate for the treatment of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 1-(5-bromo-2-chlorobenzoyl)-4-methylpiperidine has various biochemical and physiological effects. It has been shown to have potential anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to have potential applications in the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(5-bromo-2-chlorobenzoyl)-4-methylpiperidine in lab experiments is its potential applications in the field of medicinal chemistry. However, one of the limitations is that its mechanism of action is not fully understood, which could limit its potential applications.

Future Directions

There are various future directions for the research of 1-(5-bromo-2-chlorobenzoyl)-4-methylpiperidine. One potential direction is to further investigate its mechanism of action, which could lead to the development of new drugs for the treatment of various diseases. Another potential direction is to explore its potential applications in the field of cancer research. Additionally, further studies could be conducted to investigate its potential applications in the synthesis of other compounds with potential pharmaceutical applications.
Conclusion:
In conclusion, 1-(5-bromo-2-chlorobenzoyl)-4-methylpiperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, and physiological effects have been extensively studied, and it has shown potential as a drug candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and explore its potential applications in various fields.

Synthesis Methods

The synthesis of 1-(5-bromo-2-chlorobenzoyl)-4-methylpiperidine can be achieved using several methods. One of the most commonly used methods involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. Another method involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 4-methylpiperidine in the presence of a phase transfer catalyst.

Scientific Research Applications

1-(5-bromo-2-chlorobenzoyl)-4-methylpiperidine has been used in various scientific research studies. It has been shown to have potential applications in the field of medicinal chemistry as a potential drug candidate for the treatment of various diseases. It has also been used in the synthesis of various other compounds that have potential applications in the field of pharmaceuticals.

properties

IUPAC Name

(5-bromo-2-chlorophenyl)-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrClNO/c1-9-4-6-16(7-5-9)13(17)11-8-10(14)2-3-12(11)15/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJGXMDKEMERHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2-chlorophenyl)(4-methylpiperidin-1-yl)methanone

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